3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
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Overview
Description
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that features a piperidine ring, a pyridazine ring, and a cyclohexylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the cyclohexylsulfonyl group. The final step involves the formation of the pyridazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine itself or its substituted forms.
Uniqueness
3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both piperidine and pyridazine rings, along with the cyclohexylsulfonyl group, makes it distinct from other compounds with similar backbones.
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpiperidin-3-yl)oxy-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-9-10-16(18-17-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h9-10,14-15H,2-8,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSCILRZHRQAQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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